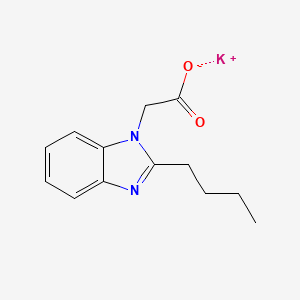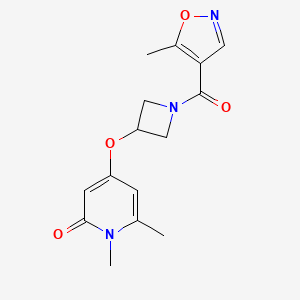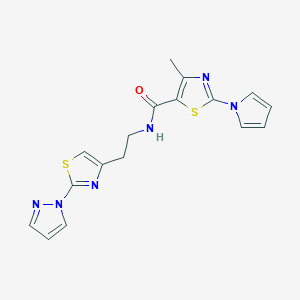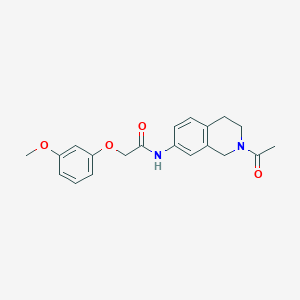![molecular formula C16H16N6O B2943019 (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2309308-97-0](/img/structure/B2943019.png)
(3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone, also known as PTM, is a novel compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. PTM is a small molecule that belongs to the class of azetidinone derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is not fully understood. However, it is believed that the compound exerts its antimicrobial and antiviral effects by inhibiting the activity of key enzymes involved in the growth and replication of these microorganisms.
Biochemical and Physiological Effects
Studies have shown that (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has a low toxicity profile and does not cause significant adverse effects in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is its broad-spectrum antimicrobial and antiviral activity. This makes it a promising candidate for the development of new drugs to combat infectious diseases. However, the limitations of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone include its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the research and development of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone in animal models and humans.
3. Investigation of the mechanism of action of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone at the molecular level.
4. Development of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone-based drug formulations for the treatment of infectious diseases.
5. Exploration of the potential anticancer properties of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone.
In conclusion, (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is a novel compound with promising applications in the field of medicinal chemistry. Its broad-spectrum antimicrobial and antiviral activity make it a potential candidate for the development of new drugs to combat infectious diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been reported in several scientific publications. One of the most common methods involves the reaction of 3-(triazol-1-ylmethyl)azetidin-1-amine with 3-pyrazol-1-ylbenzaldehyde in the presence of a catalyst such as copper (II) acetate. The resulting product is then treated with acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
(3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its antimicrobial activity against a wide range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has also been shown to possess antiviral activity against the influenza virus and the human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(20-10-13(11-20)12-21-8-6-17-19-21)14-3-1-4-15(9-14)22-7-2-5-18-22/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXMZOKJKXMKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-2-(4-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2942941.png)
![N-[2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2942943.png)

![2-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2942947.png)

![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942950.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2942951.png)
![(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2942952.png)
![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2942954.png)


![1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2942959.png)